(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one
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Overview
Description
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one is a chiral amino sugar derivative This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of aldolase enzymes, which catalyze the formation of the desired stereoisomer with high selectivity . Another approach includes the use of asymmetric synthesis techniques, such as organocatalytic addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. Alternatively, chemical synthesis routes that are scalable and cost-effective are employed, often involving multi-step synthesis with purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: Another chiral sugar derivative with multiple hydroxyl groups.
(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydroxyhexan-2-one: A structurally similar compound with additional methoxy groups.
Uniqueness
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one |
InChI |
InChI=1S/C6H13NO3/c1-2-4(8)6(10)5(9)3-7/h4,6,8,10H,2-3,7H2,1H3/t4-,6-/m0/s1 |
InChI Key |
JLPQFEIEDANKJI-NJGYIYPDSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)CN)O)O |
Canonical SMILES |
CCC(C(C(=O)CN)O)O |
Origin of Product |
United States |
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